An In-depth Technical Guide to 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea
An In-depth Technical Guide to 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea
For Research, Scientific, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea, a molecule of interest in medicinal chemistry and drug discovery. By synthesizing information from related compounds and general chemical principles, this document offers insights into its synthesis, potential mechanisms of action, and prospective therapeutic applications.
Introduction and Chemical Profile
1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea belongs to the class of N,N'-disubstituted ureas, characterized by a central urea moiety linked to a hexyl group and a 2-(1H-indol-3-yl)ethyl group. The indole nucleus is a prominent scaffold in numerous biologically active compounds, including many approved drugs.[1][2] The urea functional group is also a key feature in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets.[3] The combination of these two pharmacophores suggests that 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea holds potential for diverse pharmacological activities.
Chemical Structure and Properties
The chemical structure of 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea is depicted below:
Structure:
A summary of its predicted and known physicochemical properties, based on the properties of its constituent parts like hexylurea, is presented in Table 1.[4]
Table 1: Physicochemical Properties of 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea and Related Compounds
| Property | Value (Predicted/Related Compound) | Source |
| Molecular Formula | C₁₇H₂₅N₃O | - |
| Molecular Weight | 287.40 g/mol | - |
| XLogP3 (Predicted) | 3.9 | - |
| Hydrogen Bond Donor Count | 2 | - |
| Hydrogen Bond Acceptor Count | 2 | - |
| Rotatable Bond Count | 8 | - |
| Hexylurea Molecular Weight | 144.21 g/mol | [4] |
| Hexylurea XLogP3 | 1.5 | [4] |
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible synthetic route to 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea involves the reaction of tryptamine (2-(1H-indol-3-yl)ethanamine) with hexyl isocyanate.
DOT Diagram of the Proposed Synthesis:
Caption: Proposed synthesis of 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea.
Experimental Protocol (Generalized)
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Preparation of Reactants: Tryptamine and hexyl isocyanate are commercially available. An aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) should be dried prior to use.
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Reaction: Tryptamine is dissolved in the aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). Hexyl isocyanate is then added dropwise to the solution at room temperature.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea.
Potential Mechanism of Action and Pharmacological Profile
The pharmacological activity of 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea is likely to be influenced by both the indole and the N-alkyl urea moieties. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][6][7][8][9]
Inferred Biological Targets
Based on the activities of structurally similar compounds, potential biological targets for 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea may include:
-
Kinases: Many indole derivatives are known to be kinase inhibitors, playing a role in cancer therapy.[7]
-
Microtubules: Some indole compounds interfere with tubulin polymerization, leading to anticancer effects.[2]
-
Enzymes in microbial pathways: The indole nucleus is a scaffold for various antimicrobial agents.[8][10][11]
-
Receptors in the Central Nervous System (CNS): The structural similarity to serotonin (5-hydroxytryptamine) suggests potential interactions with serotonergic or other CNS receptors.
DOT Diagram of Potential Cellular Pathways:
Caption: Potential cellular pathways modulated by the target compound.
Potential Research Applications
Given the diverse pharmacological activities associated with its structural components, 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea could be a valuable tool in several areas of research and drug development.
-
Anticancer Research: As a potential kinase or microtubule inhibitor, this compound could be investigated for its efficacy against various cancer cell lines.[12]
-
Antimicrobial Drug Discovery: Its potential to inhibit microbial enzymes makes it a candidate for the development of new antibacterial or antifungal agents.[10][11]
-
Neuroscience Research: Due to its structural similarity to neuroactive compounds, it could be used to probe the function of specific CNS receptors.
-
Agrochemical Development: Urea derivatives have applications in agriculture, and this compound could be explored for its potential as a pesticide or plant growth regulator.
Conclusion
1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea is a synthetic compound with a promising chemical scaffold for biological activity. Although direct experimental data is limited, a comprehensive understanding of its properties and potential applications can be inferred from the extensive literature on related indole and urea derivatives. This guide provides a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules. Further experimental validation is necessary to confirm the proposed synthesis, characterize its physicochemical properties, and elucidate its specific biological activities.
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Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. (2010). European Journal of Medicinal Chemistry. [Link]
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